N-(环丙基甲基)-2-甲基-1-氧代-3-苯基-1,2,3,4-四氢异喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

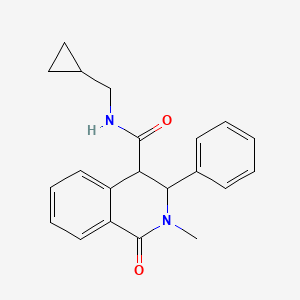

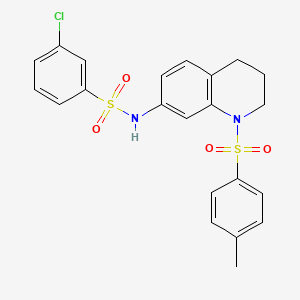

The compound “N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a phenyl group (a variant of benzene), and a cyclopropyl group (a three-membered carbon ring). These functional groups could potentially influence the compound’s reactivity and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cyclopropyl group could introduce strain into the molecule, potentially making it more reactive . The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, especially under acidic or basic conditions. The cyclopropyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .科学研究应用

Design of Peptide-Drug Conjugate Ligands

This compound has been used in the design and structural validation of peptide-drug conjugate ligands of the kappa-opioid receptor . The designed De Novo Cyclic Peptide (DNCP)-β-naloxamine (NalA) exhibit potent mixed KOR agonism/mu-opioid receptor (MOR) antagonism, nano-molar binding affinity, selectivity, and efficacy bias at KOR .

Antinociception in Mice

The DNCP-β-NalA(1) induces a potent KOR-mediated antinociception in male mice . This suggests potential applications in pain management and the development of new analgesics .

Sustainable Synthesis of Noroxymorphone

This compound plays a role in the sustainable synthesis of Noroxymorphone, a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .

4. Treatment of Opioid and Alcohol Dependence The substitution of the N-methyl group of oxymorphone (a 3-OH analogue of oxycodone) by an N-cyclopropylmethyl group produces naltrexone, a potent opioid antagonist used to treat opioid and alcohol dependence .

Pharmacological Investigations

N-substituted derivatives of oxymorphone, including those with an N-cyclopropylmethyl group, have been used in pharmacological investigations to understand the complex role played by the morphinan nitrogen in determining the pharmacological properties .

Development of Next-Generation Therapeutics

The computational de novo platform that uses this compound may drive the development of next-generation therapeutics for medical applications such as pain conditions .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-23-19(15-7-3-2-4-8-15)18(20(24)22-13-14-11-12-14)16-9-5-6-10-17(16)21(23)25/h2-10,14,18-19H,11-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWDIINXUPPPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2864982.png)

![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)

![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)

![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2864997.png)

![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2864999.png)